molecular formula C10H15N3O3S B2717550 4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine CAS No. 326023-25-0

4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine

Cat. No. B2717550
M. Wt: 257.31
InChI Key: ZYTBMQIKJPRMON-UHFFFAOYSA-N
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Description

The compound “4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine” appears to contain a benzene ring, which is a cyclic compound with alternating double bonds, and two amine groups (-NH2) attached to the benzene ring. It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, and a sulfonyl group (-SO2-) attached to the morpholine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the two amine groups, the morpholine ring, and the sulfonyl group. The presence of these functional groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing amine groups, benzene rings, and sulfonyl groups are known to undergo a variety of chemical reactions. For example, amines can act as bases and nucleophiles, participating in reactions such as acid-base reactions and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the basic amine groups could make the compound soluble in water . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

  • Aromatic Sulfonamide Inhibitors : A study introduced aromatic sulfonamides, including compounds related to 4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine, as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentration ranges. This demonstrates their potential in designing inhibitors for enzyme-targeted therapies (Supuran et al., 2013).

  • Electrochemical Synthesis : The electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, leading to the synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, highlights a green, one-pot procedure for creating compounds with potential biological significance (Nematollahi & Esmaili, 2010).

Material Science and Polymer Chemistry

  • Sulfonated Polyimides : A novel sulfonated diamine bearing sulfophenyl pendant groups was synthesized, leading to the development of sulfonated polyimides (SPIs) with high thermal stability and proton conductivity, suitable for polymer electrolyte fuel cell applications (Hu et al., 2007).

  • Extraction Processes for Petroleum Products : The application of N-formylmorpholine and its mixtures in extraction processes for separating aromatic hydrocarbons from petroleum products demonstrates its utility in industrial chemistry and environmental management (Gaile, 2008).

Biological and Pharmacological Research

  • Antimicrobial Activity : Research into the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including multidrug-resistant strains, underscores the compound's potential in addressing antibiotic resistance (Oliveira et al., 2015).

  • Ionic Liquids and Biodegradability : Studies on morpholinium ionic liquids have explored their physicochemical properties, cytotoxicity, and biodegradability, indicating their applicability in green chemistry and environmental sustainability (Pernak et al., 2011).

Safety And Hazards

Compounds containing sulfonyl groups can be irritants and may be harmful if ingested or inhaled . Proper safety precautions should be taken when handling such compounds, including the use of personal protective equipment .

properties

IUPAC Name

4-morpholin-4-ylsulfonylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTBMQIKJPRMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholine-4-sulfonyl)-benzene-1,2-diamine

CAS RN

326023-25-0
Record name 4-(morpholine-4-sulfonyl)benzene-1,2-diamine
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